molecular formula C10H16 B131225 (-)-Sabinene CAS No. 10408-16-9

(-)-Sabinene

Cat. No. B131225
Key on ui cas rn: 10408-16-9
M. Wt: 136.23 g/mol
InChI Key: NDVASEGYNIMXJL-UWVGGRQHSA-N
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Patent
US04374292

Procedure details

0.48 g (69 millimoles) of lithium and 9 g (150 millimoles) of ethylenediamine were reacted in the atmosphere of air at a temperature of 128°-133° C. for 4 hours, and then mixed with 82 g of the above-prepared sabinene oil containing 35.7 g (262 millimoles) of (+)-sabinene. The mixture was allowed to react for 6 hours at 130° C. The reaction mixture was treated as described in Example 1 and thereafter, subjected to distillation at 60°-75° C. and 30 mmHg, affording 56.8 g of α-thujene oil containing 47.8% of (-)-α-thujene. The yield of (-)-α-thujene was 76.0%.
Quantity
0.48 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Quantity
35.7 g
Type
reactant
Reaction Step Three
Name
α-thujene

Identifiers

REACTION_CXSMILES
[Li].C(N)CN.[CH3:6][CH:7]([C:9]12[CH2:15][CH:14]1[C:12](=[CH2:13])[CH2:11][CH2:10]2)[CH3:8].CC([C@@]12C[C@@H]1C(=C)CC2)C>>[CH3:13][C:12]1[CH:14]2[CH2:15][C:9]2([CH:7]([CH3:8])[CH3:6])[CH2:10][CH:11]=1 |^1:0|

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
[Li]
Name
Quantity
9 g
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
82 g
Type
reactant
Smiles
CC(C)C12CCC(=C)C1C2
Step Three
Name
Quantity
35.7 g
Type
reactant
Smiles
CC(C)[C@]12CCC(=C)[C@H]1C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react for 6 hours at 130° C
Duration
6 h
ADDITION
Type
ADDITION
Details
The reaction mixture was treated
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation at 60°-75° C.

Outcomes

Product
Name
α-thujene
Type
product
Smiles
CC1=CCC2(C1C2)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 56.8 g
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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